molecular formula C20H19N3O B14577774 1H-Pyrido[3,4-b]indol-6-ol, 2,3,4,9-tetrahydro-1-(1H-indol-3-ylmethyl)- CAS No. 61326-52-1

1H-Pyrido[3,4-b]indol-6-ol, 2,3,4,9-tetrahydro-1-(1H-indol-3-ylmethyl)-

Cat. No.: B14577774
CAS No.: 61326-52-1
M. Wt: 317.4 g/mol
InChI Key: BWCNYKYIFWYBKY-UHFFFAOYSA-N
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Description

1H-Pyrido[3,4-b]indol-6-ol, 2,3,4,9-tetrahydro-1-(1H-indol-3-ylmethyl)- is a complex heterocyclic compound that belongs to the class of indole derivatives These compounds are known for their significant biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

The synthesis of 1H-Pyrido[3,4-b]indol-6-ol, 2,3,4,9-tetrahydro-1-(1H-indol-3-ylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives. This reaction typically involves the condensation of phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization .

In industrial settings, the production of this compound may involve multi-step processes that include the formation of intermediate compounds, followed by cyclization and functional group modifications. The choice of reagents, catalysts, and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

1H-Pyrido[3,4-b]indol-6-ol, 2,3,4,9-tetrahydro-1-(1H-indol-3-ylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of pharmaceuticals.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives, which may exhibit different biological activities.

Scientific Research Applications

Research has shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The compound’s ability to inhibit cell proliferation and induce apoptosis makes it a promising candidate for the development of new chemotherapeutic agents.

In addition to its anti-cancer properties, this compound has been investigated for its neuroprotective effects. Studies have suggested that it may play a role in modulating neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1H-Pyrido[3,4-b]indol-6-ol, 2,3,4,9-tetrahydro-1-(1H-indol-3-ylmethyl)- involves its interaction with specific molecular targets and pathways. In cancer cells, the compound is believed to exert its effects by binding to DNA and interfering with its replication and transcription processes. This leads to the inhibition of cell proliferation and the induction of apoptosis .

Additionally, the compound may interact with various enzymes and receptors involved in cell signaling pathways, further contributing to its biological activities. Molecular docking studies have provided insights into the binding orientations and interactions of this compound with its target proteins .

Comparison with Similar Compounds

1H-Pyrido[3,4-b]indol-6-ol, 2,3,4,9-tetrahydro-1-(1H-indol-3-ylmethyl)- can be compared to other indole derivatives, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol . These compounds share similar structural features but may differ in their biological activities and applications.

The unique structural features and diverse biological activities of 1H-Pyrido[3,4-b]indol-6-ol, 2,3,4,9-tetrahydro-1-(1H-indol-3-ylmethyl)- make it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

61326-52-1

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

1-(1H-indol-3-ylmethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C20H19N3O/c24-13-5-6-18-16(10-13)15-7-8-21-19(20(15)23-18)9-12-11-22-17-4-2-1-3-14(12)17/h1-6,10-11,19,21-24H,7-9H2

InChI Key

BWCNYKYIFWYBKY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=C(N2)C=CC(=C3)O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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